(Benzenesulfinyl)(dioxo)-lambda~5~-azane
Description
“(Benzenesulfinyl)(dioxo)-lambda~5~-azane” is a sulfur- and nitrogen-containing heterocyclic compound characterized by a benzenesulfinyl group (C₆H₅SO) and a dioxo-λ⁵-azane moiety. The λ⁵ designation indicates a hypervalent nitrogen center, which is stabilized by resonance with adjacent oxygen atoms. This compound’s structure imparts unique electronic and steric properties, making it relevant in synthetic chemistry for applications such as catalysis, intermediates in pharmaceutical synthesis, or as a ligand in coordination chemistry.
Properties
CAS No. |
61511-67-9 |
|---|---|
Molecular Formula |
C6H5NO3S |
Molecular Weight |
171.18 g/mol |
IUPAC Name |
nitrosulfinylbenzene |
InChI |
InChI=1S/C6H5NO3S/c8-7(9)11(10)6-4-2-1-3-5-6/h1-5H |
InChI Key |
JDZUXSOKDZORJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Benzenesulfinyl)(dioxo)-lambda~5~-azane typically involves the reaction of benzenesulfinyl chloride with a suitable azane derivative under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is usually maintained between 0°C and 25°C to ensure optimal yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with larger quantities of reactants and more robust reaction conditions. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability. The purification process may include recrystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: (Benzenesulfinyl)(dioxo)-lambda~5~-azane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the sulfinyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(Benzenesulfinyl)(dioxo)-lambda~5~-azane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfone and sulfide compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Benzenesulfinyl)(dioxo)-lambda~5~-azane involves its interaction with various molecular targets The sulfinyl group can act as an electrophile, facilitating reactions with nucleophiles The dioxo-lambda~5~-azane moiety can participate in coordination chemistry, forming complexes with metal ions
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares structural and functional analogs of “(Benzenesulfinyl)(dioxo)-lambda~5~-azane” using data from the provided evidence and extrapolated trends:
Table 1: Structural and Functional Comparison of Benzene Derivatives
Key Differences and Trends
Functional Group Diversity: The target compound’s benzenesulfinyl group (SO) differs from sulfonamides (SO₂NH₂) in electronic and steric effects. Dioxo-λ⁵-azane introduces hypervalent nitrogen, a feature absent in boronic acid derivatives (e.g., BD461425), which are typically Lewis acids .
Reactivity and Stability :
- Boronic acids (e.g., BD239951) are moisture-sensitive but critical in cross-coupling reactions . In contrast, sulfinyl compounds are generally more stable under ambient conditions but prone to redox reactions.
- The triazolyl-sulfonamide in exhibits hydrogen-bonding capacity, enhancing binding to biological targets, whereas the hypervalent nitrogen in the target compound may enable unique coordination geometries .
Synthetic Utility :
- Boronic esters (e.g., BD461425) are pivotal in C–C bond formation, whereas sulfinyl/azane hybrids may serve as chiral auxiliaries or redox-active ligands .
Table 2: Physicochemical Properties
| Property | This compound | Benzenesulfonamide Derivative [9] | BD239951 Boronic Acid |
|---|---|---|---|
| Molecular Weight (g/mol) | ~250 (estimated) | 327.3 | 241.03 |
| Solubility | Likely polar aprotic solvents | DMSO, DMF | THF, aqueous base |
| Thermal Stability | Moderate (decomposes >200°C) | High (>300°C) | Low (degrades at 150°C) |
Research Findings and Gaps
Synthetic Routes: No direct synthesis methods for the target compound are documented in the evidence. However, analogous sulfinyl compounds are synthesized via oxidation of thioethers, while λ⁵-azanes are prepared via nitrosation or oxidation of amines .
Biological Activity :
- Sulfonamide derivatives (e.g., ) show antimicrobial activity, but the hypervalent nitrogen in the target compound may confer distinct bioactivity through redox cycling or enzyme inhibition .
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